Darinaparsin

Oncology Hypoxia Radiosensitization

Darinaparsin (ZIO-101) is a glutathione-conjugated organic arsenical with distinct xCT-mediated cellular uptake and γ-GT processing, enabling unique intracellular accumulation. Unlike arsenic trioxide, it circumvents HO-1-mediated resistance, exhibits 2–6× greater potency under hypoxia, and avoids QTc prolongation. Phase 2 data show 19.3% ORR in relapsed/refractory PTCL (29.4% in AITL), confirming clinical activity. This differentiated profile makes darinaparsin a valuable tool for investigating hypoxic tumor biology, radiotherapy synergies, and ATO-resistant malignancies.

Molecular Formula C12H22AsN3O6S
Molecular Weight 411.31 g/mol
CAS No. 69819-86-9
Cat. No. B1669831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarinaparsin
CAS69819-86-9
Synonymsclarinaparsin
darinaparsin
dimethylarsinous glutathione
DMAs(III)G
DMAs(III)SG
S-(dimethylarsino)-glutathione
S-(dimethylarsino)glutathione
S-dimethylarsino-glutathione
ZIO 101
ZIO-101
ZIO101
Molecular FormulaC12H22AsN3O6S
Molecular Weight411.31 g/mol
Structural Identifiers
SMILESC[As](C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C12H22AsN3O6S/c1-13(2)23-6-8(11(20)15-5-10(18)19)16-9(17)4-3-7(14)12(21)22/h7-8H,3-6,14H2,1-2H3,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1
InChIKeyJGDXFQORBMPJGR-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Darinaparsin (CAS 69819-86-9): Baseline Overview of a Differentiated Organic Arsenical


Darinaparsin (ZIO-101, S-dimethylarsino-glutathione) is a novel organic arsenical, composed of dimethylated arsenic conjugated to glutathione, designed to mimic an intermediate in the arsenic detoxification pathway [1]. It is an intravenously administered anticancer agent that functions as a multivalent mitochondrial-targeting compound, disrupting bioenergetics, increasing reactive oxygen species (ROS) production, and modulating intracellular signaling to induce apoptosis and cell cycle arrest [2]. This structure and mechanism confer a therapeutic window and activity profile distinct from inorganic arsenicals like arsenic trioxide (ATO), which is primarily effective in acute promyelocytic leukemia (APL) [1].

Why Arsenic Trioxide and Other Arsenicals Cannot Substitute for Darinaparsin


Darinaparsin cannot be substituted by inorganic arsenic trioxide (ATO) or other organic arsenicals due to fundamental differences in chemical structure, cellular transport, and downstream pharmacodynamics. Its glutathione conjugation enables import via cystine/cysteine transporters (xCT, xAG) and processing by gamma-glutamyl transpeptidase (γ-GT), leading to distinct intracellular accumulation and activity [1]. Consequently, darinaparsin demonstrates a broader spectrum of preclinical activity against solid tumors and hematologic malignancies, a different safety profile regarding cardiac repolarization (QTc prolongation), and circumvents cytoprotective responses that limit ATO's efficacy, such as HO-1 induction [2].

Quantitative Evidence Guide: Darinaparsin's Differentiation in Oncology Research


Superior In Vitro Cytotoxicity in Solid Tumor Models Under Hypoxia

Darinaparsin demonstrates significantly greater cytotoxic potency than arsenic trioxide (ATO) across multiple solid tumor cell lines, a difference that is more pronounced under hypoxic conditions. In a panel of solid tumor cell lines, the half-maximal inhibitory concentration (IC50) values for ATO were approximately 2- to 6-fold higher than those for darinaparsin, indicating that darinaparsin is a more potent cytotoxic agent in vitro [1].

Oncology Hypoxia Radiosensitization

Clinical Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)

In a registrational Phase 2 study of 65 Asian patients with relapsed or refractory peripheral T-cell lymphoma (PTCL), intravenous darinaparsin (300 mg/m2) achieved an overall response rate (ORR) of 19.3% (90% CI: 11.2-29.9) based on central assessment [1]. This result was significantly higher than the predefined threshold for clinical activity of 10% (P = .024) [1]. In comparison, other single-agent therapies in this heavily pretreated, difficult-to-treat population have shown similar or lower ORRs, positioning darinaparsin as a viable and differentiated option.

Hematology Lymphoma Clinical Trial

Favorable Cardiac Safety Profile: Absence of Clinically Significant QTc Prolongation

Unlike arsenic trioxide (ATO), which carries a black box warning for QT interval prolongation that can lead to torsade de pointes, darinaparsin has not been associated with clinically significant QTc prolongation in multiple clinical studies. In a Phase 2 trial of darinaparsin (420 mg/m2) in patients with advanced hepatocellular carcinoma, there were no reported instances of QTc prolongation [1]. This is consistent with Phase 1 data in PTCL where no patient exhibited a QTcF >500 msec or a change from baseline (ΔQTcF) >60 msec [2].

Cardio-oncology Safety Pharmacovigilance

Circumvention of HO-1-Mediated Cytoprotection in Leukemic Cells

A key mechanism of resistance to arsenic trioxide (ATO) involves the induction of the cytoprotective enzyme heme oxygenase-1 (HO-1). Darinaparsin, in contrast, fails to induce HO-1 due to its inability to recruit the transcription factor BRG1 to the HO-1 promoter [1]. In leukemic cell lines and patient-derived cells, treatment with darinaparsin resulted in significantly higher levels of apoptosis compared to ATO, which was attributed to this differential effect on the HO-1 cytoprotective response [1].

Leukemia Drug Resistance Mechanism of Action

Darinaparsin: Defined Research and Clinical Application Scenarios


Clinical Investigation in Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL)

Based on the Phase 2 data showing a statistically significant 19.3% ORR [1], darinaparsin is a compelling agent for clinical trials and therapeutic use in patients with relapsed/refractory PTCL, particularly in the Asian population where the registrational study was conducted. Its efficacy in PTCL-not otherwise specified (16.2% ORR) and angioimmunoblastic T-cell lymphoma (29.4% ORR) provides a basis for further stratified research [1].

Preclinical Research on Solid Tumor Hypoxia and Radiosensitization

Given its 2- to 6-fold greater potency than ATO in solid tumor models under hypoxia and its radiosensitizing effects [2], darinaparsin is a valuable tool compound for in vitro and in vivo research investigating the biology of the hypoxic tumor microenvironment, the development of combination strategies with radiotherapy, and the targeting of solid tumors that are typically resistant to ATO.

Studies on Overcoming Arsenic Resistance Mechanisms

Researchers studying intrinsic or acquired resistance to arsenic trioxide (ATO) can utilize darinaparsin as a comparator agent to investigate the role of HO-1-mediated cytoprotection [3]. Its ability to circumvent this specific resistance pathway makes it a candidate for further study in leukemias and other cancers where HO-1 upregulation is a known resistance mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Darinaparsin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.